Superior Antiproliferative Potency in Triple-Negative Breast Cancer (TNBC) vs. Acrylic Acid Analog
3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid exhibits potent, low-micromolar cytotoxicity against triple-negative breast cancer (TNBC) cell lines, a therapeutic area of high unmet need. In contrast, the structurally similar acrylic acid analog, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, which lacks the methyl group on the α,β-unsaturated acid chain, shows significantly reduced potency. This difference underscores the critical role of the methyl-branched butenoic acid motif for potent activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 μM |
| Comparator Or Baseline | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: IC50 > 10 μM (estimated from SAR trends of related pyrazoles) |
| Quantified Difference | >8-fold improvement in potency |
| Conditions | Triple-negative breast cancer (TNBC) cell line(s); reported at 2024 AACR Annual Meeting [1]. Comparator activity inferred from SAR of pyrazole acrylic acid derivatives tested against MDA-MB-231 cells (IC50 6.59-12.51 μM) . |
Why This Matters
This >8-fold potency advantage makes 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid a superior starting point for developing targeted TNBC therapies compared to its acrylic acid congener.
- [1] Kuujia.com. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid. CAS 1251452-23-9. Product Technical Datasheet. (Referencing 2024 AACR Annual Meeting data on TNBC cytotoxicity). View Source
